(2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The stereochemistry of this compound, indicated by the (2R,3R) configuration, plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the alkylation of a piperidine derivative followed by esterification. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF). The stereochemistry is controlled through the use of chiral catalysts or starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining the stereochemical integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate is used as an intermediate in the synthesis of more complex molecules. Its stereochemistry makes it valuable in the development of chiral drugs and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific stereochemical configuration.
Medicine
Medically, derivatives of piperidine are often explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as a building block for various synthetic processes.
Mechanism of Action
The mechanism of action of (2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound allows it to fit into active sites with high specificity, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate
- 1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate (without stereochemistry)
- Piperidine-1,3-dicarboxylate derivatives
Uniqueness
The uniqueness of (2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate lies in its specific stereochemistry, which can significantly influence its reactivity and biological activity compared to its stereoisomers and other piperidine derivatives.
Properties
CAS No. |
1628258-96-7 |
---|---|
Molecular Formula |
C13H23NO4 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl (2R,3R)-2-methylpiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H23NO4/c1-9-10(11(15)17-5)7-6-8-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1 |
InChI Key |
UMUJDMACQDCTNC-NXEZZACHSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.